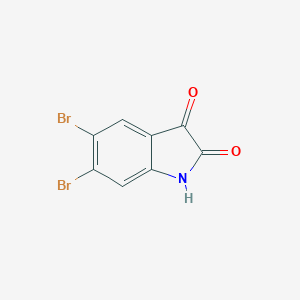
9-Mono-N'-methylnorharman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Normelinonine F is a naturally occurring compound belonging to the class of N-methyl-β-carboline alkaloids. These alkaloids are found in a wide range of living species and play various biological, biomedical, and pharmacological roles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of normelinonine F involves the methylation of the β-carboline main ring. This process enhances its photosensitizing properties by increasing its binding affinity with DNA and its oxidation potential . The specific synthetic routes and reaction conditions for normelinonine F are not extensively documented in the literature. general methods for synthesizing N-methyl-β-carboline alkaloids typically involve the use of methylating agents under controlled conditions.
Industrial Production Methods: Industrial production methods for normelinonine F are not well-established due to its specialized nature and limited demand. The compound is primarily synthesized for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions: Normelinonine F undergoes various chemical reactions, including:
Oxidation: The compound exhibits photosensitizing properties, leading to the oxidation of purines in DNA.
Reduction: Reduction reactions involving normelinonine F have not been extensively studied.
Substitution: The methylation of the β-carboline ring is a key substitution reaction that enhances its properties.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Normelinonine F has several scientific research applications, including:
Mechanism of Action
Normelinonine F exerts its effects through its photosensitizing properties. The compound binds to DNA and, upon exposure to light, induces the oxidation of purines, leading to DNA photodamage . This mechanism involves the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components . The specific molecular targets and pathways involved in normelinonine F’s action are still under investigation.
Comparison with Similar Compounds
Normelinonine F is closely related to other N-methyl-β-carboline alkaloids, such as melinonine F . These compounds share similar structures and properties but differ in their specific methylation patterns and biological activities. Normelinonine F is unique in its high photosensitizing efficiency and distinctive DNA photodamage profile . Other similar compounds include:
Melinonine F: Another N-methyl-β-carboline alkaloid with similar properties but different methylation patterns.
2-Methyl-harminium: A related compound with distinct photosensitizing properties.
Normelinonine F stands out due to its specific methylation at the β-carboline ring, which enhances its photosensitizing efficiency and DNA binding affinity .
Properties
CAS No. |
17994-14-8 |
|---|---|
Molecular Formula |
C12H11N2+ |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium |
InChI |
InChI=1S/C12H10N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-8H,1H3/p+1 |
InChI Key |
UDHBHTHWWOQPBW-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Key on ui other cas no. |
17994-14-8 |
Synonyms |
9-MeNH 9-mono-N'-methylnorharman |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















